![molecular formula C29H44N2O6 B14165984 Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 73018-28-7](/img/structure/B14165984.png)
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:
Preparation of Hexane-1,6-diamine: Hexane-1,6-diamine is typically synthesized by the hydrogenation of adiponitrile in the presence of a catalyst such as cobalt or iron.
Formation of Epoxide Derivative: The epoxide derivative, 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, can be synthesized through the reaction of an appropriate phenol with epichlorohydrin under basic conditions.
Combination with Acetic Acid: The final step involves the reaction of hexane-1,6-diamine with the epoxide derivative in the presence of acetic acid, which acts as a catalyst and stabilizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted epoxides and amines.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Synthesis: Used as a monomer in the production of polyamides and polyurethanes.
Epoxy Resins: Acts as a cross-linking agent in the formulation of epoxy resins.
Biology and Medicine
Drug Delivery Systems: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Materials: Research into its use in biocompatible materials for medical implants and devices.
Industry
Coatings and Adhesives: Utilized in the production of high-performance coatings and adhesives due to its strong bonding properties.
Textile Industry: Used in the manufacture of durable and flexible fibers for textiles.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.
Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.
Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,6-diamine: A simpler diamine used in the production of polyamides and polyurethanes.
Epichlorohydrin: A precursor to various epoxide derivatives used in the production of epoxy resins.
Adiponitrile: Used in the synthesis of hexane-1,6-diamine and other diamines.
Uniqueness
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
73018-28-7 |
|---|---|
Fórmula molecular |
C29H44N2O6 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
Clave InChI |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Números CAS relacionados |
73018-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


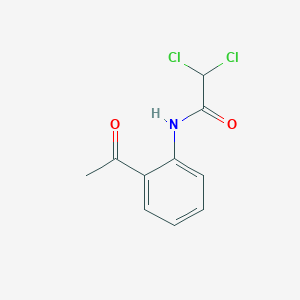
![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
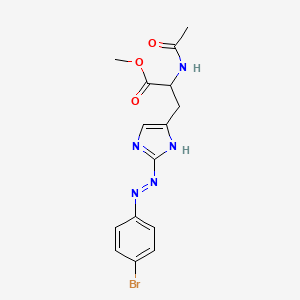

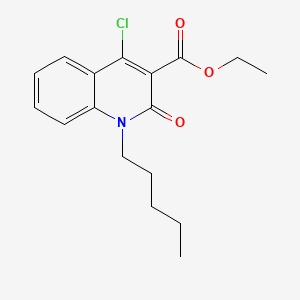
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
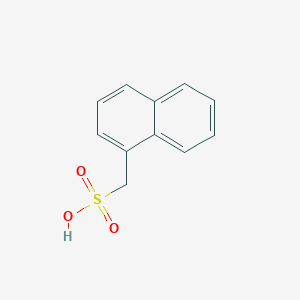
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)
![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
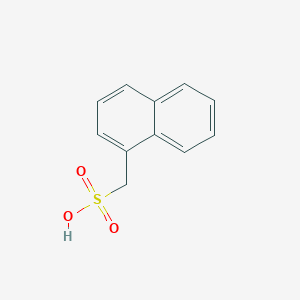
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
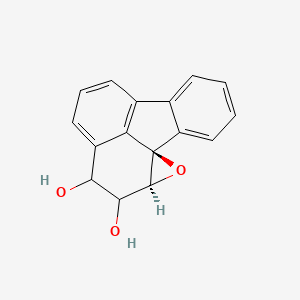
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
